Elovl1-IN-2 -

Elovl1-IN-2

Catalog Number: EVT-10963213
CAS Number:
Molecular Formula: C18H15FN2O
Molecular Weight: 294.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Elovl1-IN-2 is a compound that serves as an inhibitor of the enzyme ELOVL1 (elongation of very long-chain fatty acids 1). This enzyme plays a crucial role in the elongation of fatty acids, particularly in the synthesis of very long-chain fatty acids, which are essential for various biological processes, including the formation of sphingolipids and maintaining cellular membrane integrity. ELOVL1 is primarily involved in the elongation of saturated and monounsaturated fatty acids, specifically those with chain lengths ranging from C18 to C26. The inhibition of ELOVL1 has been linked to significant physiological effects, including impacts on lipid metabolism and potential therapeutic applications in neurological disorders.

Source

Elovl1-IN-2 was identified through research aimed at understanding the biochemical pathways involving ELOVL enzymes. Studies have demonstrated that ELOVL1 is critical for synthesizing C24 and C26 fatty acids, which are important for cellular functions and maintaining the epidermal barrier. The compound has been characterized in various experimental settings, including mouse models where its effects on fatty acid profiles were analyzed through advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) .

Classification

Elovl1-IN-2 falls under the category of small molecule inhibitors targeting specific enzymes within lipid metabolic pathways. Its classification is significant for research focused on metabolic disorders and potential drug development aimed at modulating lipid synthesis.

Synthesis Analysis

Methods

The synthesis of Elovl1-IN-2 involves organic chemistry techniques typically employed in drug discovery. The compound was developed through structure-activity relationship studies that identified molecular features necessary for effective inhibition of ELOVL1.

Technical Details

The synthesis process likely includes:

  • Chemical Reactions: Utilizing standard organic synthesis methods such as coupling reactions, functional group modifications, and purification techniques.
  • Characterization: The final product is characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.
Molecular Structure Analysis

Structure

Elovl1-IN-2's molecular structure features specific functional groups that facilitate its interaction with the active site of ELOVL1. While exact structural details are not provided in the search results, compounds targeting similar enzymes often include:

  • Aromatic rings
  • Alkyl chains
  • Functional groups that can form hydrogen bonds or hydrophobic interactions with enzyme residues.

Data

The precise molecular formula and weight would typically be derived from spectroscopic analysis. For instance, if Elovl1-IN-2 were to follow patterns seen in similar compounds, it might exhibit a molecular weight conducive to effective cellular uptake.

Chemical Reactions Analysis

Reactions

Elovl1-IN-2 functions by binding to the active site of ELOVL1, inhibiting its enzymatic activity. This inhibition disrupts the elongation process of fatty acids, leading to altered profiles of very long-chain fatty acids in biological systems.

Technical Details

The mechanism by which Elovl1-IN-2 inhibits ELOVL1 can be elucidated through:

  • Enzyme Kinetics: Evaluating changes in reaction rates with varying concentrations of Elovl1-IN-2.
  • Binding Studies: Employing techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities.
Mechanism of Action

Process

Elovl1-IN-2 inhibits ELOVL1 by occupying its active site, thereby preventing substrate access and subsequent elongation reactions. This process can lead to decreased levels of very long-chain fatty acids such as C24:0 and C26:0.

Data

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point or solubility are not detailed in the search results, compounds like Elovl1-IN-2 typically exhibit:

  • Moderate solubility in organic solvents
  • Stability under physiological conditions.

Chemical Properties

Chemical properties include:

  • Reactivity: Likely stable under standard laboratory conditions but may react with nucleophiles or electrophiles due to functional groups.
  • pH Stability: The stability across a range of pH levels would be assessed to ensure efficacy in biological environments.
Applications

Scientific Uses

Elovl1-IN-2 has potential applications in several areas:

  • Neurological Research: Given its role in lipid metabolism, it may be explored for therapeutic applications in conditions characterized by disrupted lipid homeostasis, such as X-linked adrenoleukodystrophy.
  • Metabolic Disorders: The compound could serve as a tool to study metabolic pathways involving very long-chain fatty acids and their implications for diseases like diabetes or obesity .

Research continues to explore its efficacy and safety profile as a therapeutic agent targeting lipid metabolism disorders.

Molecular Mechanisms of ELOVL1 in Lipid Metabolism

ELOVL1 Enzyme Structure and Catalytic Function

ELOVL1 (Elongation of Very Long-Chain Fatty Acids Protein 1) is an endoplasmic reticulum (ER)-resident transmembrane enzyme essential for the biosynthesis of saturated and monounsaturated very-long-chain fatty acids (VLCFAs). Structurally, it features seven transmembrane domains that anchor it to the ER membrane and a conserved catalytic domain containing characteristic motifs (KEDT-, His-, Tyr-, and Gln-boxes) necessary for substrate binding and enzymatic activity [1] [5]. ELOVL1 catalyzes the initial rate-limiting condensation step in the four-reaction fatty acid elongation cycle, which involves:

  • Condensation: Combining a fatty acyl-CoA with malonyl-CoA to form 3-ketoacyl-CoA
  • Reduction: NADPH-dependent reduction to 3-hydroxyacyl-CoA
  • Dehydration: Formation of trans-2,3-enoyl-CoA
  • Reduction: Second NADPH-dependent reduction to yield elongated acyl-CoA [1] [7]

ELOVL1 exhibits substrate specificity for saturated fatty acids with chain lengths of C20–C26, with peak activity toward C22:0 acyl-CoA. This positions it as the primary elongase for generating C24:0 and C26:0 VLCFAs, which serve as critical precursors for sphingolipid biosynthesis [2] [5].

Table 1: Substrate Specificity of ELOVL1

SubstrateProductCatalytic EfficiencyBiological Role
C22:0 acyl-CoAC24:0High (Vmax = 18.7 nmol/min/mg)Sphingomyelin synthesis
C24:0 acyl-CoAC26:0ModerateCeramide elongation
C18:0 acyl-CoAC20:0LowMinor contribution

Tissue-Specific Roles and Metabolic Pathways

ELOVL1 is ubiquitously expressed but shows heightened activity in metabolically active tissues:

  • Liver: Governs hepatic sphingolipid production, influencing VLDL secretion and lipid homeostasis [1] [7].
  • Skin: Critical for synthesizing C24:0–C26:0 ceramides that maintain epidermal barrier integrity [1] [5].
  • Brain: Supports myelin sheath formation via galactocerebroside synthesis [2].
  • Adrenal Glands: Modulates steroidogenesis through cholesterol ester metabolism [5].

Tissue-specific knockout studies reveal that ELOVL1 deficiency disrupts sphingolipid balance, leading to:

  • 60–80% reductions in C24:0 sphingomyelin in the liver
  • Compromised water barrier function in skin
  • Impaired myelination in neuronal tissues [1] [2]

Table 2: Tissue Distribution of ELOVL1 and Key Functions

TissueExpression LevelPrimary Lipid ProductsFunctional Impact of Knockout
LiverHighC24:0 sphingomyelinReduced VLDL secretion, steatosis
SkinHighC26:0 ceramidesBarrier defects, increased transepidermal water loss
BrainModerateC24:0 galactocerebrosidesMyelin instability
Adrenal GlandModerateCholesterol estersAltered steroid hormone synthesis

Regulatory Mechanisms

ELOVL1 expression and activity are modulated through transcriptional, post-translational, and metabolic pathways:

  • Transcriptional Control: Sterol Regulatory Element-Binding Protein 1 (SREBP-1) and Liver X Receptor (LXR) activate ELOVL1 transcription during lipogenesis. Peroxisome Proliferator-Activated Receptor α (PPARα) induces expression during fasting [1].
  • mTORC1 Dependence: Inhibition by rapamycin downregulates ELOVL1 mRNA and reduces C24:0–C26:0 VLCFA synthesis by >50% in fibroblasts, confirming mTORC1 as a key upstream regulator [7].
  • Substrate Availability: Accumulation of cytosolic C24:0-CoA (e.g., in X-linked adrenoleukodystrophy) drives pathological elongation to C26:0-CoA even without ELOVL1 upregulation [2].
  • Epigenetic Modulation: Age-dependent DNA methylation silences ELOVL2 (a related elongase), but ELOVL1 retains stability, highlighting its non-redundant role [6].

Implications for Elovl1-IN-2 Development

Elovl1-IN-2, a selective ELOVL1 inhibitor, targets the enzyme’s condensation activity to disrupt VLCFA biosynthesis. Its therapeutic rationale stems from:

  • X-Linked Adrenoleukodystrophy (X-ALD): ELOVL1 knockdown reduces C26:0 synthesis by 70–90% in patient fibroblasts, reversing lipid toxicity [2].
  • Oncology: ELOVL1 inactivation enhances CD8+ T cell fitness in solid tumors by accumulating C16:0/C18:0 fatty acids, which destabilize INSIG1 and amplify cholesterol-dependent TCR signaling [4].
  • Metabolic Disorders: Hepatic ELOVL1 overexpression correlates with steatosis; inhibition may reduce lipotoxic species.

Table 3: Disease Associations of ELOVL1 and Therapeutic Potential of Inhibition

Disease ContextELOVL1 DysregulationEffect of Pharmacologic Inhibition
X-ALDIncreased C26:0 elongation due to substrate buildupNormalizes C26:0 levels; reduces ER stress
Pancreatic CancerUpregulated in CD8+ T cellsEnhances cholesterol synthesis and antitumor immunity
Hepatic SteatosismTORC1-driven overexpressionAttenuates C24:0 ceramide production

Emerging Research Areas

  • Neurological Disorders: ELOVL1 variants impair synaptic vesicle formation due to sphingolipid deficits.
  • Retinal Biology: Indirect suppression of retinal pigment epithelium (RPE65) by VLCFAs suggests broader regulatory roles [5] [6].
  • Immunometabolism: ELOVL1-deficient T cells increase mitochondrial β-oxidation and withstand tumor microenvironment stress [4].

Properties

Product Name

Elovl1-IN-2

IUPAC Name

2-[2-(4-fluorophenyl)ethoxy]-5-pyridin-3-ylpyridine

Molecular Formula

C18H15FN2O

Molecular Weight

294.3 g/mol

InChI

InChI=1S/C18H15FN2O/c19-17-6-3-14(4-7-17)9-11-22-18-8-5-16(13-21-18)15-2-1-10-20-12-15/h1-8,10,12-13H,9,11H2

InChI Key

ORFSLMVMPYSSHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CN=C(C=C2)OCCC3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.